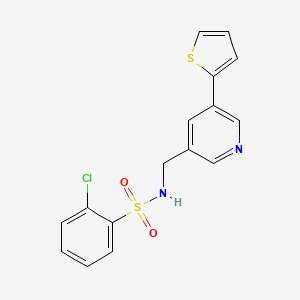
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClN2O2S2 and its molecular weight is 364.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorine atom, thiophene and pyridine rings, and a benzenesulfonamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN2O2S. The structural components of this compound allow it to interact with various biological targets, making it a candidate for further research in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O2S |
| Molecular Weight | 334.82 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
The biological activity of this compound relates primarily to its antimicrobial and potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance, studies have shown that related sulfonamides can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, highlighting their potential as antitubercular agents .
Anticancer Potential
The compound's ability to interact with specific enzymes or receptors suggests potential anticancer properties. For example, benzamides and their derivatives have been studied for their effectiveness in inhibiting RET kinase, which is implicated in various cancers . The unique combination of the thiophene and pyridine rings may enhance the selectivity and efficacy of this compound against tumor cells.
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound may act by:
- Enzyme Inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A series of thiophene-based compounds were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and biological activity .
- Anticancer Activity Assessment : Research involving benzamide derivatives demonstrated their effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting that modifications like those seen in this compound could enhance therapeutic efficacy .
Properties
IUPAC Name |
2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIHQREDDWNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














